REACTION_SMILES
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[CH3:12][OH:13].[O:1]=[C:2]1[O:3][C:4](=[O:5])[CH:6]=[CH:7]1.[S:8]([Cl:9])([Cl:10])=[O:11]>>[O:1]=[C:2]([CH:7]=[CH:6][C:4](=[O:5])[O:13][CH3:12])[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CC(=O)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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COC(=O)C=CC(=O)Cl
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Type
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product
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Smiles
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COC(=O)C=CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |